Gibberellin A9

描述

Gibberellin A9 is a member of the gibberellin family, which are diterpenoid tetracyclic carboxylic acids. These compounds play a crucial role in regulating various aspects of plant growth and development, including cell elongation, seed germination, and flowering . This compound, specifically, is a biologically inactive precursor that is converted into bioactive forms in plants, influencing processes such as female flower development in cucumbers .

准备方法

Synthetic Routes and Reaction Conditions: Gibberellin A9 can be synthesized from gibberellic acid through a series of chemical reactions. One method involves converting methyl gibberellate into the methyl ester of 3-epigibberellin A1, followed by chlorination using triphenylphosphine and carbon tetrachloride. The resulting chlorides are then subjected to hydrogenolysis with tributyltin hydride to yield this compound as its methyl ester .

Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation using the fungus Gibberella fujikuroi. This organism naturally produces various gibberellins, including this compound, which can be extracted and purified from the fermentation broth .

化学反应分析

Types of Reactions: Gibberellin A9 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form gibberellin A20 through the action of specific enzymes such as gibberellin 13-oxidase .

Common Reagents and Conditions: Common reagents used in the chemical reactions involving this compound include triphenylphosphine, carbon tetrachloride, and tributyltin hydride for chlorination and hydrogenolysis reactions . Enzymatic reactions often require specific conditions such as optimal pH and temperature to facilitate the conversion of this compound to other gibberellins .

Major Products Formed: The major products formed from the reactions involving this compound include gibberellin A20 and other bioactive gibberellins that play significant roles in plant growth and development .

科学研究应用

Gibberellin A9 has numerous scientific research applications, particularly in the fields of plant biology and agriculture. It is used to study the regulation of plant growth and development, including processes such as seed germination, stem elongation, and flowering . Additionally, this compound is utilized in research focused on improving crop yields and developing plants with desirable traits, such as increased resistance to environmental stresses .

作用机制

The mechanism of action of gibberellin A9 involves its conversion to bioactive gibberellins, which then interact with specific receptors in plant cells. The degradation of DELLA proteins allows for the activation of genes involved in promoting cell elongation, seed germination, and other growth processes .

相似化合物的比较

Similar Compounds: Gibberellin A9 is similar to other gibberellins such as gibberellin A1, gibberellin A3, and gibberellin A4. These compounds share a common diterpenoid structure and play roles in regulating plant growth and development .

Uniqueness: What sets this compound apart from other gibberellins is its role as a precursor that is converted into bioactive forms within the plant. This conversion process is crucial for maintaining the balance of active gibberellins and ensuring proper plant development .

生物活性

Gibberellin A9 (GA9) is a significant plant growth regulator belonging to the gibberellin family, which plays critical roles in various physiological processes in plants. This article explores the biological activity of GA9, highlighting its mechanisms, effects on plant development, and relevant research findings.

Overview of Gibberellins

Gibberellins are a class of diterpenoid acids that regulate growth and development in plants. They were first discovered through studies on the fungus Gibberella fujikuroi, which produces gibberellins that affect plant height and flowering. GA9 is one of the many gibberellins identified and is known for its role in promoting stem elongation, seed germination, and flowering in various plant species .

GA9 functions primarily by modulating gene expression related to growth and development. Its action involves:

- DELLA Protein Degradation : GA9 promotes the degradation of DELLA proteins, which are growth repressors in plants. This process is facilitated through the ubiquitin-proteasome pathway, allowing for enhanced expression of growth-promoting genes .

- Signal Transduction : The binding of GA9 to its receptor (GID1) triggers a cascade of signaling events that lead to physiological responses such as cell elongation and division .

Biological Effects

The biological activity of GA9 includes:

- Stem Elongation : GA9 has been shown to significantly increase stem length in various plant species by promoting cell elongation and division. For instance, studies have demonstrated that treatment with GA9 can rescue dwarf phenotypes in pea and maize by restoring normal growth patterns .

- Flowering Induction : In biennial plants, GA9 can induce flowering by breaking dormancy and promoting reproductive development. This effect is particularly evident in rosette species where bolting is stimulated .

- Seed Germination : GA9 enhances seed germination rates by promoting the synthesis of hydrolytic enzymes such as α-amylase, which facilitate the mobilization of stored nutrients during germination .

Research Findings

Recent studies have provided insights into the specific biological activities and mechanisms associated with GA9:

Case Study: Pea Plants

A study investigating the metabolism of tritiated GA9 in dark-grown pea shoots revealed that GA9 is converted into several biologically active compounds, including GA10 and polar acidic substances. The kinetics showed that these conversions occur rapidly after application, indicating a swift response to gibberellin treatment .

Bioassay Development

The development of a modified micro-drop bioassay has allowed for more precise measurement of gibberellin activity, including GA9. This assay has demonstrated that even low concentrations of GA9 can elicit significant physiological responses in treated plants, underscoring its potency as a growth regulator .

Comparative Table of Gibberellins

属性

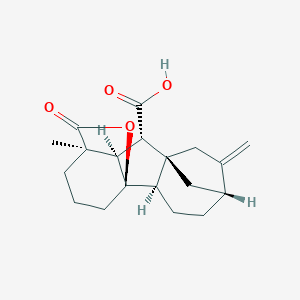

IUPAC Name |

(1R,2R,5R,8R,9S,10R,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O4/c1-10-8-18-9-11(10)4-5-12(18)19-7-3-6-17(2,16(22)23-19)14(19)13(18)15(20)21/h11-14H,1,3-9H2,2H3,(H,20,21)/t11-,12-,13-,14-,17-,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVYWTXXZIFXDT-YGNOGLJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

427-77-0 | |

| Record name | Gibberellin A9 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=427-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gibberellin A9 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000427770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GIBBERELLIN A9 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SWC5WIK98K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Gibberellin A9 (GA9) and what is its significance in plant growth and development?

A1: this compound (GA9) is a plant hormone belonging to the gibberellin family. Gibberellins are essential for various aspects of plant development, including seed germination, stem elongation, flowering, and fruit development. GA9 is considered a biologically inactive precursor, meaning it requires further metabolic conversion to exert its biological effects [, , ].

Q2: How does GA9 contribute to female flower development in cucumbers?

A2: Research has shown that GA9 plays a crucial role in female flower development in cucumbers. Ovaries produce GA9, which is then transported to sepal/petal tissues. In these tissues, GA9 is converted into the bioactive gibberellin, GA4, which is essential for female flower development. This transport of the inactive precursor, rather than the active hormone, may be crucial for maintaining floral organ identity and ensuring fruit and seed production [].

Q3: What is the primary metabolic pathway of GA9 in plants?

A3: GA9 is metabolized into other gibberellins in plants. A key conversion is its transformation into Gibberellin A20 (GA20) through the action of gibberellin 13-oxidase []. GA20 can then be further metabolized into the bioactive GA1, a crucial step for GA9 to exert its growth-promoting effects in some plant species like Salix pentandra [].

Q4: Can GA9 be directly converted into bioactive gibberellins other than GA20?

A4: Yes, studies with the fungus Phaeosphaeria sp. L487 demonstrated that GA9 can be directly converted into the bioactive gibberellin GA4 []. This conversion pathway highlights the diverse metabolic routes of GA9 in different organisms.

Q5: Are there any known instances of GA9 being conjugated to other molecules in plants?

A6: Yes, GA9 can be found conjugated to other molecules in plants. For instance, GA9 glucosyl ester has been identified in shoots of Sitka spruce (Picea sitchensis) [, ]. Additionally, under specific environmental conditions in Norway spruce, a cellulase-hydrolyzable GA9 conjugate is formed []. These conjugations likely play a role in regulating GA9 activity, transport, or storage within the plant.

Q6: What are the implications of GA9 metabolism for the development of dwarf rice mutants?

A7: Studies utilizing deuterium-labeled GA9 in dwarf rice mutants have provided insights into GA9's role. These mutants, despite their inability to synthesize active gibberellins, demonstrated the capacity to convert d2GA9 into d2GA3 when inoculated with Azospirillum sp. bacteria. This suggests that both the plant and associated bacteria contribute to GA9 metabolism and highlight the potential for manipulating this pathway for improved plant growth [].

Q7: Is GA9 found in other organisms besides plants?

A8: Yes, GA9 is also found in fungi. Gibberella fujikuroi, a fungus known to produce gibberellins, produces GA9 as part of its metabolic pathway from ent-kaurenoic acid [].

Q8: What analytical techniques are employed to study GA9 and its metabolites?

A9: A variety of analytical techniques are used to study GA9 and its metabolites. Gas chromatography-mass spectrometry (GC-MS) is widely used for identification and quantification of gibberellins, including GA9, in plant and fungal extracts [, , , , ]. High-performance liquid chromatography (HPLC) is often employed for purification before GC-MS analysis []. Additionally, liquid scintillation counting is utilized to detect radiolabeled gibberellins in metabolic studies [].

Q9: Can you provide an overview of the chemical structure of GA9?

A9: Unfortunately, specific details regarding the molecular formula, weight, and spectroscopic data of GA9 are not provided in the provided research abstracts.

Q10: What is the significance of the stereochemistry at the C-16 position in gibberellins like GA9?

A11: The stereochemistry at the C-16 position in gibberellins is crucial for their biological activity. Research combining spectroscopic analysis and X-ray crystallography has revealed that hydration of the 16-ene in gibberellins, like GA9, results in the formation of (16R)-alcohols []. Understanding this stereochemistry is essential for comprehending the structure-activity relationships and metabolic transformations of GA9 and other related gibberellins.

Q11: Has GA9 been chemically synthesized, and what are the implications of such synthesis?

A12: Yes, GA9 has been successfully synthesized chemically. Researchers have achieved the partial synthesis of GA9 and various deuterium-labeled GA9 isotopes [, , ]. These synthetic approaches have been invaluable for investigating the metabolic pathways, biological activities, and structure-activity relationships of GA9 and related gibberellins. The ability to synthesize these compounds enables further research into their functions and potential applications.

Q12: How does GA9 relate to resin production in trees?

A13: Interestingly, a study on Masson pine (Pinus massoniana) revealed a correlation between GA9 levels and resin yield. Trees with high resin yield exhibited significantly higher levels of GA9 compared to those with common resin yield []. This finding suggests a potential role of GA9 in regulating resin biosynthesis, opening avenues for further investigation into the underlying mechanisms.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。